Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The molecular formula of thiophene is C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, the density of Ethyl 2-thiophenecarboxylate is 1.162 g/mL at 25 °C (lit.) . Its boiling point is 218 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been synthesized through methods like polymerization and cyclization reactions. Optimized conditions for synthesis include the use of ethyl alcohol and hydrogen chloride, with specific temperature and time controls to achieve high yields and purity (Liu Bing-zh, 2013).
Crystal Structure Analysis
X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Chen, Hong, Liu, Ming-guo, 2012).
Application in Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of various heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These heterocycles have potential applications in pharmaceuticals due to their diverse biological activities (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Phosphine-Catalyzed Annulation
The compound has been involved in phosphine-catalyzed [4 + 2] annulations, which is a significant reaction in organic synthesis. This reaction helps in constructing complex molecular structures efficiently, useful in drug discovery (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Potential in Anticancer Research
- Anticancer Activities: Certain derivatives of Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have been evaluated for anticancer activity. Some synthesized compounds demonstrated potent activity against specific human cancer cell lines, highlighting the compound's potential in cancer research (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2.ClH/c1-2-27-22(26)19-16-10-11-24(13-15-7-4-3-5-8-15)14-18(16)29-21(19)23-20(25)17-9-6-12-28-17;/h3-9,12H,2,10-11,13-14H2,1H3,(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRAFLZNHPIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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